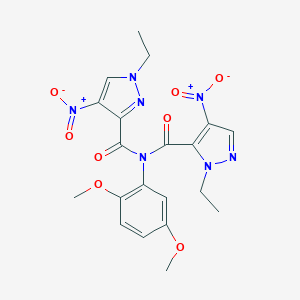![molecular formula C15H12FNO5 B455820 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438218-86-1](/img/structure/B455820.png)
3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde” is a chemical with the molecular formula C15H12FNO5 . It is used for proteomics research . The molecular weight of this compound is 305.26g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=C (C=C (C=C1)C=O)COC2=C (C=CC (=C2)F) [N+] (=O) [O-] . This notation provides a way to represent the structure of the molecule in text format, indicating the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (305.26g/mol) and molecular formula (C15H12FNO5) . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Catalytic Oxidation and Synthesis Methods
Synthesis and Catalytic Oxidation : Studies have discussed the synthesis of related compounds, emphasizing the importance of specific functional groups and structural motifs in chemical synthesis and catalytic processes. For instance, the catalytic oxidation of lignins into aromatic aldehydes, which involves compounds with similar functional groups, highlights the potential for synthesizing valuable chemical intermediates from biomass sources (Tarabanko & Tarabanko, 2017).
Environmental Impact and Analysis
Atmospheric Nitration : Research on atmospheric nitration of phenols, including nitrophenols similar in structure to the compound of interest, explores their formation and fate in the environment. This is significant for understanding the environmental impact of nitroaromatic compounds (Harrison et al., 2005).
Chemical Reactions and Properties
Nucleophilic Aromatic Substitution : The nucleophilic aromatic substitution reactions, particularly involving nitro-groups, provide insights into the chemical behavior of compounds with similar structural features. This knowledge is foundational in developing synthetic routes and understanding reactivity patterns (Pietra & Vitali, 1972).
Fluorescent Chemosensors
Development of Chemosensors : The creation of fluorescent chemosensors based on structural motifs similar to the compound suggests potential applications in detecting various analytes, showcasing the compound's utility in sensor technology (Roy, 2021).
properties
IUPAC Name |
3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5/c1-21-14-5-2-10(8-18)6-11(14)9-22-15-7-12(16)3-4-13(15)17(19)20/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHWQMVCWMOBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide](/img/structure/B455741.png)



![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)
![Methyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B455752.png)

![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)

![3-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B455761.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B455763.png)